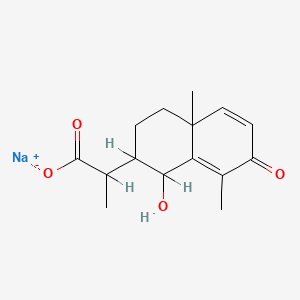
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its multiple functional groups, including a hydroxy group, a carboxyl group, and a ketone group
Vorbereitungsmethoden
The synthesis of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves several steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Oxidation: Naphthalene is oxidized to form naphthaleneacetic acid.
Hydrogenation: The naphthaleneacetic acid is then hydrogenated to introduce the hexahydro structure.
Functional Group Introduction: Various reagents are used to introduce the hydroxy, ketone, and carboxyl groups.
Salt Formation: The final step involves the formation of the monosodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves its interaction with specific molecular targets and pathways. The hydroxy and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- include:
2-Naphthylacetic acid: Lacks the hexahydro structure and additional functional groups.
1-Naphthaleneacetic acid: Differs in the position of the acetic acid group.
Naphthalene-1,2-dicarboxylic acid: Contains two carboxyl groups instead of one.
The uniqueness of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6106-18-9 |
|---|---|
Molekularformel |
C15H19NaO4 |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
sodium;2-(1-hydroxy-4a,8-dimethyl-7-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4.Na/c1-8(14(18)19)10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)17;/h5,7-8,10,13,17H,4,6H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
QSSKJSNGFQIMAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C(C(CCC2(C=CC1=O)C)C(C)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


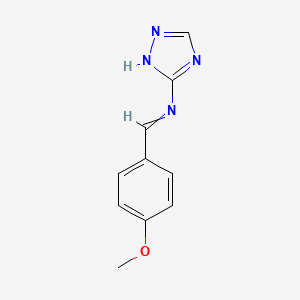
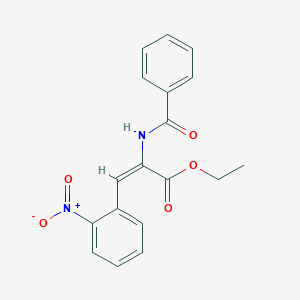



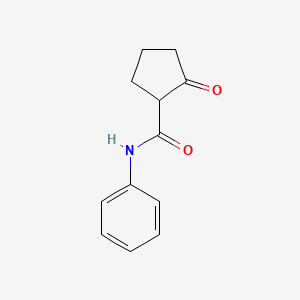


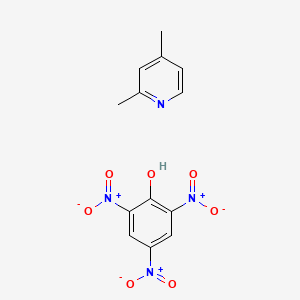
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
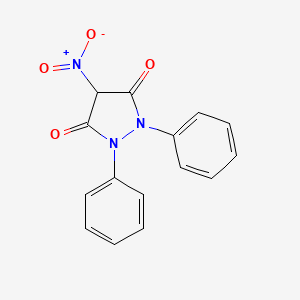


![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
